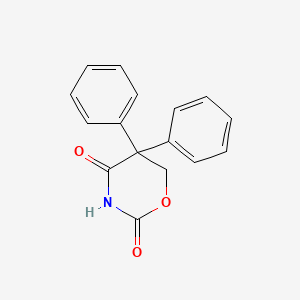![molecular formula C30H46N4O14 B12768173 1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid CAS No. 112483-27-9](/img/structure/B12768173.png)
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a pyrrolidinone ring and an oxalic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid involves several steps. One common method involves the reaction of 1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one with oxalic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a specific temperature to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being investigated for its potential therapeutic properties. In industry, it is used in the production of various chemical products .
Wirkmechanismus
The mechanism of action of 1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid involves its interaction with specific molecular targets and pathways. It is known to interact with certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still being studied, but it is believed to affect various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid can be compared with other similar compounds such as thiophene derivatives and indole derivatives. These compounds share some structural similarities but differ in their chemical properties and applications. For example, thiophene derivatives are known for their applications in organic semiconductors, while indole derivatives are important in pharmaceuticals .
Eigenschaften
CAS-Nummer |
112483-27-9 |
|---|---|
Molekularformel |
C30H46N4O14 |
Molekulargewicht |
686.7 g/mol |
IUPAC-Name |
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid |
InChI |
InChI=1S/2C12H20N2O.3C2H2O4/c2*1-4-13(3)9-5-6-10-14-11(2)7-8-12(14)15;3*3-1(4)2(5)6/h2*11H,4,7-10H2,1-3H3;3*(H,3,4)(H,5,6) |
InChI-Schlüssel |
ILPKCVMQLLFOSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)CC#CCN1C(CCC1=O)C.CCN(C)CC#CCN1C(CCC1=O)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


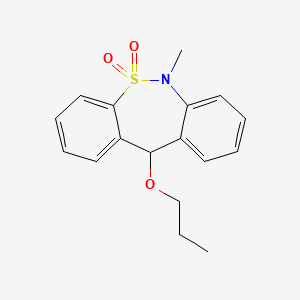



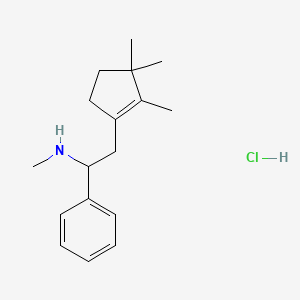
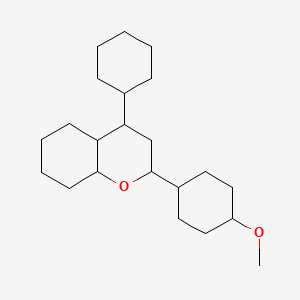
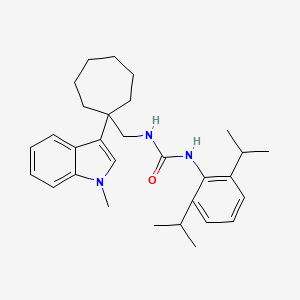
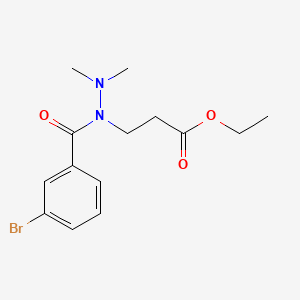
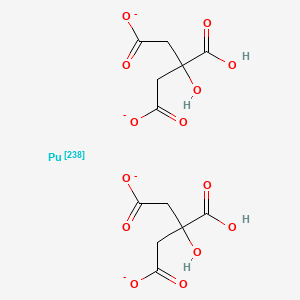
![N-(1-amino-1,2-dioxoheptan-3-yl)-2-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]benzamide](/img/structure/B12768156.png)

